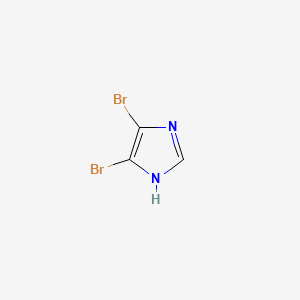

4,5-Dibromo-1H-imidazole

Descripción

Significance of Imidazole (B134444) Scaffolds in Heterocyclic Chemistry

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a ubiquitous structural motif in nature and synthetic chemistry. nih.govsemanticscholar.org It is a core component of essential biomolecules such as the amino acid histidine, purines in nucleic acids, and vitamin B12. semanticscholar.org In medicinal chemistry, the imidazole scaffold is considered a "privileged structure" due to its ability to interact with a diverse range of biological targets through hydrogen bonding, coordination with metal ions, and other non-covalent interactions. nih.govsemanticscholar.orgajrconline.orgbohrium.com This inherent bioactivity has led to the development of numerous imidazole-containing drugs with applications ranging from antifungal and anticancer to antihypertensive therapies. ajrconline.orgbohrium.com The versatility of the imidazole ring allows for extensive functionalization, enabling chemists to fine-tune its properties for specific applications. ajrconline.org

Overview of Halogenation Strategies in Heterocyclic Synthesis

Halogenation is a fundamental transformation in organic synthesis that involves the introduction of one or more halogen atoms into a molecule. mdpi.comnih.gov In heterocyclic chemistry, halogenation serves multiple purposes: it can be a means to introduce a functional group that can be further elaborated, or it can be used to modulate the electronic and steric properties of the parent heterocycle. mdpi.commountainscholar.org Common halogenating agents include elemental halogens (bromine, chlorine), N-halosuccinimides (NBS, NCS), and phosphorus oxyhalides. thieme-connect.de The regioselectivity of halogenation on heterocyclic rings is often influenced by the electronic nature of the ring and the reaction conditions employed. mountainscholar.org In recent years, more sophisticated and selective halogenation methods have been developed, including those that utilize unconventional intermediates to achieve specific substitution patterns that are otherwise difficult to access. mountainscholar.org

Unique Structural Features and Reactivity Profile of 4,5-Dibromo-1H-imidazole

This compound is a halogenated heterocyclic compound with the molecular formula C₃H₂Br₂N₂. ontosight.ai Its structure is characterized by a five-membered imidazole ring with bromine atoms substituted at the 4 and 5 positions. ontosight.ai This specific substitution pattern confers distinct chemical properties to the molecule. smolecule.com The two bromine atoms are electron-withdrawing, which influences the electron density of the imidazole ring and makes the C4 and C5 positions susceptible to nucleophilic substitution reactions. ontosight.ai These bromine atoms can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, making this compound a versatile intermediate for the synthesis of more complex molecules. ontosight.aismolecule.com

| Property | Data |

| Molecular Formula | C₃H₂Br₂N₂ |

| Molecular Weight | 225.87 g/mol |

| IUPAC Name | This compound |

| CAS Number | 2302-30-9 |

Research Landscape and Emerging Applications of this compound

The unique reactivity of this compound has made it a valuable tool in several areas of chemical research. Its ability to serve as a precursor to a wide range of functionalized imidazoles has led to its use in organic synthesis, medicinal chemistry, and materials science.

In organic synthesis, this compound is primarily utilized as a building block for the construction of more complex heterocyclic systems. ontosight.aismolecule.com The two bromine atoms can be selectively or sequentially replaced, allowing for the introduction of different functional groups in a controlled manner. smolecule.com This makes it a key starting material for creating diverse molecular architectures. For instance, it can be used in cross-coupling reactions to form carbon-carbon or carbon-heteroatom bonds, leading to the synthesis of substituted imidazoles with tailored properties. The synthesis of this compound itself is typically achieved through the bromination of imidazole or its derivatives using a suitable brominating agent and solvent system, with careful control of reaction conditions to ensure the desired dibromination at the 4 and 5 positions. ontosight.aismolecule.com

The imidazole moiety is a well-established pharmacophore, and the introduction of bromine atoms can significantly enhance the biological activity of the resulting compounds. ajrconline.orgontosight.ai The bromine atoms can increase lipophilicity, facilitating passage through biological membranes, and can also participate in halogen bonding, a type of non-covalent interaction that can contribute to drug-receptor binding. smolecule.com Research has shown that derivatives of this compound exhibit a range of biological activities, including potential antimicrobial and anticancer properties. ontosight.aismolecule.com It serves as a precursor for the synthesis of novel therapeutic agents, with studies exploring its use in developing drugs targeting various diseases. ontosight.aismolecule.comchemimpex.com For example, it has been investigated as a starting material for the synthesis of compounds with potential as enzyme inhibitors. ontosight.ai

The application of this compound extends into the realm of materials science. Imidazole-based compounds are known to possess interesting properties for the development of functional materials. smolecule.com The presence of the two bromine atoms in this compound can influence properties such as conductivity and self-assembly. smolecule.com It has been explored for the creation of materials with specific characteristics, including flame retardants and dyes. smolecule.com Furthermore, derivatives of this compound have been utilized in the development of advanced materials and coatings, where its unique properties can enhance the performance and durability of polymers and other materials. chemimpex.com In one study, a complex derived from this compound was synthesized and shown to generate singlet oxygen, indicating its potential application in antimicrobial photodynamic therapy. tubitak.gov.trnih.gov

Structure

3D Structure

Propiedades

IUPAC Name |

4,5-dibromo-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2Br2N2/c4-2-3(5)7-1-6-2/h1H,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYYYOBVDIRECDX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(N1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10177575 | |

| Record name | 1H-Imidazole, 4,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.87 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2302-30-9 | |

| Record name | 4,5-Dibromo-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2302-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Imidazole, 4,5-dibromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002302309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Imidazole, 4,5-dibromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10177575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-DIBROMOIMIDAZOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways for 4,5 Dibromo 1h Imidazole

Established Synthetic Routes for 4,5-Dibromo-1H-imidazole

Established methods for synthesizing this compound can be broadly categorized into two main approaches: the direct or indirect bromination of imidazole (B134444) and its derivatives, and strategies that build the imidazole ring from non-cyclic precursors.

Bromination of Imidazole Derivatives

The most common approach to synthesizing brominated imidazoles involves the electrophilic substitution of hydrogen atoms on the imidazole ring with bromine. The reactivity of the imidazole ring and the regioselectivity of the bromination are highly influenced by the reaction conditions and the nature of any substituents already present on the ring.

Direct bromination of an imidazole derivative involves its reaction with a brominating agent to introduce bromine atoms onto the carbon positions of the heterocyclic ring.

The direct bromination of unsubstituted imidazole with elemental bromine is challenging to control and typically leads to the formation of 2,4,5-tribromoimidazole (B189480) as the major product. This occurs because the introduction of a bromine atom does not significantly deactivate the ring towards further electrophilic substitution.

However, direct bromination can be effectively applied to imidazole derivatives where certain positions are already substituted or deactivated. For instance, the bromination of 2-nitroimidazole using two equivalents of N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 4,5-dibromo-2-nitroimidazole in nearly quantitative amounts. acs.org Similarly, reacting 1,2-dimethyl-1H-imidazole with bromine in acetone can produce 4,5-dibromo-1,2-dimethyl-1H-imidazolium bromide. nih.gov These examples demonstrate that with appropriate starting materials, direct bromination can be a viable route to the 4,5-dibromoimidazole core.

| Starting Material | Brominating Agent | Product | Yield | Reference |

| 2-Nitroimidazole | N-Bromosuccinimide (NBS) | 4,5-Dibromo-2-nitroimidazole | ~100% | acs.org |

| 1,2-Dimethyl-1H-imidazole | Bromine (Br₂) | 4,5-Dibromo-1,2-dimethyl-1H-imidazolium bromide | Not specified | nih.gov |

Achieving regioselectivity in the bromination of imidazole to specifically yield the 4,5-dibromo isomer is often accomplished through a multi-step strategy rather than a single direct bromination of the parent imidazole. The high reactivity of the imidazole ring makes it difficult to stop the reaction at the dibromo stage, with the 2,4,5-tribromo derivative being a common outcome. nih.gov

A prevalent and effective regioselective strategy involves the initial synthesis of 2,4,5-tribromoimidazole, which is readily prepared, followed by a selective debromination reaction. The bromine atom at the C-2 position is more labile than those at the C-4 and C-5 positions. This difference in reactivity allows for its selective removal. Treatment of 2,4,5-tribromoimidazole with reducing agents like sodium sulfite or butyllithium can selectively remove the bromine at the C-2 position, yielding 4,5-dibromoimidazole. nih.gov This two-step sequence—exhaustive bromination followed by selective partial debromination—represents a key regioselective technique to access the target compound.

Another approach to control regioselectivity is by using N-protected imidazoles. The protecting group can influence the electronic properties of the ring and sterically hinder certain positions, thereby directing the incoming electrophile. For example, the use of a trityl protecting group on 4-bromoimidazole allows for lithiation and subsequent reactions at the 2-position, demonstrating how protecting groups can be used to control the site of substitution. acs.org

Precursor-Based Synthetic Strategies

These strategies involve the construction of the this compound ring from acyclic or different heterocyclic precursors, where the bromine atoms are either incorporated into the starting materials or introduced during the ring-forming process.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry where three or more reactants combine in a single operation to form a product that contains portions of all the starting materials. Several MCRs are known for the synthesis of the imidazole core, such as the Debus synthesis (from a dicarbonyl, an aldehyde, and ammonia) or the van Leusen imidazole synthesis (from an aldimine and tosylmethyl isocyanide (TosMIC)). nih.gov

While specific examples of MCRs designed to directly produce this compound are not extensively documented, the general methodology allows for the potential use of brominated precursors. For instance, a variation of the Debus synthesis could theoretically employ a dibrominated 1,2-dicarbonyl compound as a precursor. The versatility of MCRs provides a strategic avenue for constructing the target molecule by selecting appropriately functionalized and brominated starting materials that can assemble to form the desired 4,5-dibromoimidazole ring system. nih.govisca.me

Denitrogenative transformations involve the formation of a target molecule from a precursor through a reaction that eliminates molecular nitrogen (N₂). This strategy can be applied to the synthesis of imidazoles starting from other nitrogen-rich heterocyclic systems, such as triazoles.

A documented approach for synthesizing functionalized 1H-imidazoles involves the acid-mediated transformation of 5-amino-1,2,3-triazole derivatives. nih.govmdpi.com In this process, the triazole ring undergoes a rearrangement and ring-opening, accompanied by the extrusion of dinitrogen. The resulting reactive intermediate, often a carbene, then cyclizes to form the imidazole ring. nih.govmdpi.com Although this specific pathway has been demonstrated for the synthesis of other 2-substituted imidazole derivatives, it represents a valid precursor-based strategy. By starting with a suitably brominated 5-amino-1,2,3-triazole precursor, this denitrogenative approach could potentially be adapted for the synthesis of this compound.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

While specific catalyst systems for the direct synthesis of this compound are not extensively detailed in the provided research, the broader field of imidazole synthesis offers insights into effective catalytic approaches. Various catalysts are employed to facilitate the formation of the imidazole ring in related compounds, enhancing reaction rates and yields.

For the synthesis of multi-substituted imidazoles, both acidic and basic catalysts have proven effective. For instance, the basicity of the 1H-imidazole ring, derived from the lone pair of electrons on the nitrogen atom, allows it to function as an organic base catalyst in certain reactions quinoline-thiophene.com. In other contexts, acid catalysts are utilized. Boric acid has been used as a gentle and economical catalyst for the one-pot synthesis of 2,4,5-triaryl-1H-imidazoles nano-ntp.com. Heterogeneous catalysts, such as ZSM-11 zeolite and silica-supported FeCl3 (FeCl3/SiO2), have been successfully used in solvent-free conditions to produce 1,2,4,5-tetrasubstituted imidazoles, offering advantages like reusability and clean reaction profiles nih.govnih.govrsc.org. Natural, biodegradable catalysts like lemon juice have also been reported for their efficacy in promoting imidazole synthesis, aligning with green chemistry principles researchgate.net.

Table 1: Examples of Catalyst Systems in the Synthesis of Substituted Imidazoles

| Catalyst System | Type of Imidazole Synthesized | Key Advantages |

|---|---|---|

| ZSM-11 Zeolite | 1,2,4,5-tetrasubstituted imidazoles | Reusable, solvent-free conditions, high yield, short reaction time nih.govrsc.org. |

| FeCl3/SiO2 | Multi-substituted imidazoles | Heterogeneous, reusable, solvent-free conditions, mild reaction conditions nih.gov. |

| Taurine | 2,4,5-Triaryl-1H-imidazoles | Environmentally friendly, effective in aqueous ethanol medium nano-ntp.com. |

| Boric Acid | 2,4,5-triaryl-1H-imidazoles | Gentle, efficient, economical nano-ntp.com. |

The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and selectivity in the synthesis of imidazoles. The solvent's polarity, protic or aprotic nature, and ability to stabilize transition states can dictate the reaction pathway.

In the synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole, a derivative of the target compound, different solvents including acetonitrile (B52724) (MeCN), dimethylformamide (DMF), and toluene were screened. thieme-connect.de The results indicated that DMF was the superior solvent for this specific transformation thieme-connect.de. The selection of an appropriate solvent can be guided by understanding its physical properties. Solvents with high dipolarity and basic character can better stabilize charged transition states, which often leads to faster reaction rates ku.edu.

Conversely, polar protic solvents like methanol can sometimes retard reaction rates by forming hydrogen bonds with the nitrogen atoms of the imidazole ring, thereby inhibiting their nucleophilic attack ku.edu. In the synthesis of 2,4,5-Triaryl-1H-imidazoles, an ethanol-water mixture was found to produce the highest yields, demonstrating the effectiveness of aqueous media in certain contexts nano-ntp.com. Aprotic solvents such as dimethyl sulfoxide (DMSO) and DMF are noted for creating a favorable environment for reactions that involve nucleophiles, potentially leading to greater selectivity nano-ntp.com.

Table 2: Effect of Solvent on the Dibromination of 1,2-dimethyl-1H-imidazole

| Entry | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | MeCN | 16 | 60 |

| 4 | DMF | 4 | 70 |

| 5 | DMF | 8 | 75 |

| 6 | DMF | 16 | 80 |

| 7 | Toluene | 16 | 40 |

Data adapted from a study on the synthesis of 4,5-dibromo-1,2-dimethyl-1H-imidazole, demonstrating the superior performance of DMF as a solvent. thieme-connect.de

Temperature and pressure are fundamental physical conditions that must be controlled to achieve optimal results in chemical synthesis. For this compound and its derivatives, these factors affect reaction kinetics, product stability, and selectivity. The compound 4,5-dibromo-1-methyl-1H-imidazole is noted to be stable at room temperature and pressure but is sensitive to heat and light, which can cause degradation quinoline-thiophene.com. This sensitivity underscores the need for careful temperature management during both reaction and storage.

Synthesis procedures for related brominated imidazoles often require elevated temperatures to proceed at a reasonable rate. For example, the synthesis of 4-bromo-1H-imidazole from 2,4,5-tribromoimidazole is conducted by stirring at 110 °C for 6 hours chemicalbook.com. Similarly, the optimization of the dibromination of 1,2-dimethyl-1H-imidazole involved heating at 80 °C thieme-connect.de. However, subsequent selective debromination steps for the same molecule were performed at a much lower temperature of -60 °C, highlighting that different stages of a synthetic pathway may require vastly different thermal conditions to control selectivity thieme-connect.de. Most syntheses are conducted at atmospheric pressure, simplifying the experimental setup.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like imidazoles to minimize environmental impact. These approaches focus on reducing waste, avoiding hazardous solvents, and improving energy efficiency.

Performing reactions without a solvent offers significant environmental benefits by eliminating solvent waste and reducing potential toxicity. Several methods for synthesizing various substituted imidazoles under solvent-free conditions have been developed, often resulting in high yields and simplified work-up procedures nih.govasianpubs.org.

These one-pot, solvent-free reactions are typically conducted by heating a mixture of the starting materials, often in the presence of a catalyst nih.govscirp.orgorganic-chemistry.org. For example, the synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved by heating a mixture of a 2-bromoacetophenone, an aldehyde, a primary amine, and ammonium acetate without any solvent organic-chemistry.org. This approach not only aligns with green chemistry principles but can also lead to shorter reaction times and higher efficiency compared to traditional solvent-based methods asianpubs.org. The use of reusable heterogeneous catalysts like ZSM-11 zeolite further enhances the green credentials of these solvent-free protocols nih.govrsc.org.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods nih.govasianpubs.org. This technique is considered a green technology because of its high energy efficiency.

In the synthesis of various imidazole derivatives, microwave irradiation has been shown to be highly effective. For example, the synthesis of dihydrobenzo asianpubs.orgscirp.orgimidazo[1,2-a]pyrimidin-4-ones was achieved in excellent yields (74-94%) within a very short reaction time of just 2 minutes under microwave irradiation nih.gov. Similarly, the one-pot synthesis of novel imidazole derivatives using microwave energy in a green solvent like ethyl alcohol has been reported, highlighting the synergy between microwave heating and green solvents nih.gov. This method provides a rapid and efficient pathway to complex imidazole structures, significantly reducing the time and energy consumption of the synthesis nih.govasianpubs.org.

Utilization of Deep Eutectic Solvents

The pursuit of greener and more sustainable chemical processes has led to the exploration of novel solvent systems, with Deep Eutectic Solvents (DESs) emerging as a prominent alternative to conventional volatile organic compounds. DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic mixture with a melting point significantly lower than that of its individual components. mdpi.com Their low cost, low toxicity, biodegradability, and recyclability make them attractive media for organic synthesis. nih.govresearchgate.netresearchgate.net

In the context of imidazole synthesis, DESs have been investigated as dual-purpose solvent and catalyst systems, offering an environmentally friendly approach to constructing the imidazole core. nih.govresearchgate.net While direct synthesis of this compound using DESs is not extensively documented in the provided research, the methodologies applied for other substituted imidazoles highlight the potential pathways for its synthesis.

Research into the one-pot, multicomponent synthesis of tri- and tetra-substituted imidazole derivatives has demonstrated the efficacy of ternary deep eutectic solvents. nih.govresearchgate.net For instance, a DES composed of dimethyl urea, SnCl₂, and HCl has been successfully employed as a reaction medium and recyclable catalyst. nih.govresearchgate.net This system facilitates the synthesis of various substituted imidazoles in good to excellent yields under mild conditions and in relatively short reaction times. nih.govresearchgate.net

Detailed Research Findings

The synthesis of 2,4,5-trisubstituted imidazoles was achieved by reacting benzil, an aldehyde, and ammonium acetate in a DES based on dimethyl urea: SnCl₂:HCl. nih.gov The optimal conditions for the synthesis of 2,4,5-triphenyl-1H-imidazole involved maintaining the reaction temperature at 60 °C for 45 minutes. nih.gov

Similarly, for the preparation of 1,2,4,5-tetrasubstituted imidazoles, the reaction of benzaldehyde, aniline, benzil, and ammonium acetate was carried out in the same DES system. nih.gov The optimal yield for 1,2,4,5-tetraphenyl imidazole was achieved at a reaction temperature of 90 °C with a reaction time of 110 minutes. nih.gov A key advantage of this methodology is the remarkable recyclability of the DES, which showed no significant decline in catalytic performance even after five consecutive runs. nih.govresearchgate.net

The use of DESs in these syntheses aligns with the principles of green chemistry by minimizing waste and avoiding hazardous solvents. researchgate.net The straightforward work-up procedure, typically involving the addition of water to precipitate the product, further enhances the green credentials of this method. nih.gov

The data below summarizes the reaction conditions for the synthesis of substituted imidazole derivatives using a deep eutectic solvent system.

Table 1. Synthesis of Substituted Imidazoles using a Deep Eutectic Solvent

| Product | Reactants | DES System | Temperature (°C) | Time (min) | Yield (%) |

| 2,4,5-Triphenyl-1H-imidazole | Benzil, Benzaldehyde, Ammonium Acetate | DMU: SnCl₂:HCl | 60 | 45 | 95 |

| 1,2,4,5-Tetraphenyl imidazole | Benzaldehyde, Aniline, Benzil, Ammonium Acetate | DMU: SnCl₂:HCl | 90 | 110 | 92 |

This synthetic strategy showcases the potential for producing halogenated imidazoles, such as this compound, by utilizing appropriate brominated precursors within a DES-mediated system. The mild conditions and high efficiency associated with DESs could offer a more sustainable route compared to traditional bromination methods, which may involve harsher reagents and solvents. google.com

Chemical Reactivity and Functionalization of 4,5 Dibromo 1h Imidazole

Nucleophilic Substitution Reactions at Bromine Centers

The electron-deficient nature of the imidazole (B134444) ring, enhanced by the electron-withdrawing effect of the two bromine atoms, makes the C4 and C5 positions susceptible to nucleophilic attack. This reactivity is harnessed through both classical nucleophilic substitution and modern palladium-catalyzed cross-coupling reactions.

Direct nucleophilic aromatic substitution on haloimidazoles can be challenging but is achievable under specific conditions, particularly with N-protected derivatives. For instance, N-protected 2,4,5-tribromoimidazole (B189480) derivatives have been shown to react with various nucleophiles. While direct displacement of the bromines at the C4 and C5 positions of 4,5-Dibromo-1H-imidazole by nucleophiles like amines can be difficult, reactions with softer nucleophiles such as thiolates are more common. The reaction of N-protected polybromoimidazoles with sodium alkane- or arenethiolates typically results in the displacement of a bromine atom. Similarly, sodium isopropoxide has been used to displace bromine from an N-protected tribromoimidazole.

More commonly, the introduction of amine functionalities is achieved via palladium-catalyzed methods, which are discussed in section 3.1.2. These catalyzed reactions offer a more general and efficient route for C-N bond formation with bromoimidazoles.

Table 1: Examples of Nucleophilic Substitution on Bromoimidazoles This table is illustrative of reactivity on the bromoimidazole scaffold.

| Substrate Example | Nucleophile | Product Type | Reaction Type |

|---|---|---|---|

| N-protected Tribromoimidazole | Sodium benzenethiolate | Thioether-substituted imidazole | Nucleophilic Substitution |

| N-protected Tribromoimidazole | Sodium isopropoxide | Alkoxy-substituted imidazole | Nucleophilic Substitution |

| 4-Bromo-1H-imidazole | Aniline | 4-Anilino-1H-imidazole | Pd-catalyzed Amination |

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile methods for the functionalization of this compound. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds under relatively mild conditions, enabling the synthesis of complex molecular architectures.

The Suzuki-Miyaura coupling is a cornerstone reaction for forming C-C bonds between an organoboron compound (like a boronic acid or ester) and an organic halide. This reaction is highly effective for the arylation of bromoimidazoles. The general mechanism involves three key steps: oxidative addition of the aryl bromide to a Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the arylated product and regenerate the Pd(0) catalyst.

While direct examples on this compound are specific to patented literature, the reactivity is well-established on closely related systems. For example, iodo-derivatives of 4H-imidazole N-oxides readily undergo Suzuki-Miyaura coupling with various phenylboronic acids to form 5-biphenyl derivatives in quantitative yields. This demonstrates the utility of the reaction for introducing aryl groups onto the imidazole core.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagents | Purpose |

| Substrate | Aryl or Heteroaryl Bromide (e.g., this compound) | Electrophilic partner |

| Coupling Partner | Phenylboronic acid, Heteroarylboronic acid | Nucleophilic partner (source of aryl group) |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Facilitates the C-C bond formation |

| Base | K₂CO₃, Na₂CO₃, Cs₂CO₃ | Activates the organoboron species |

| Solvent | Dioxane/Water, Toluene/Water, DMF | Solubilizes reactants and catalyst |

The Sonogashira coupling reaction is a highly efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. This reaction can be conducted under mild conditions, often at room temperature, and tolerates a wide array of functional groups.

The reactivity of organic halides in the Sonogashira coupling follows the order I > OTf > Br > Cl. This differential reactivity allows for selective functionalization. For a molecule like this compound, it is possible to perform a mono-alkynylation or a double-alkynylation by controlling the stoichiometry of the alkyne and the reaction conditions. The mechanism involves a palladium cycle, similar to the Suzuki coupling, and a copper cycle, which generates a copper acetylide intermediate that participates in the transmetalation step. Copper-free Sonogashira protocols have also been developed.

When functionalizing a di-substituted compound like this compound, achieving regioselectivity (i.e., reacting at C4 versus C5) can be a challenge as the electronic environments of the two bromine atoms are very similar. However, in palladium-catalyzed reactions, the choice of ligand on the palladium center can exert significant steric and electronic influence, allowing for controlled, selective functionalization.

Studies on related poly-halogenated systems have shown that different ligands can favor substitution at one position over another. For instance, in the palladium-catalyzed amination of 4-bromo-1H-imidazole, dramatic ligand effects were observed, where certain phosphine (B1218219) ligands provided significantly higher yields than others. This principle can be extended to control the mono-functionalization of this compound, where a bulky ligand might preferentially direct the catalyst to the less sterically hindered position, if such a difference exists after N-substitution. By carefully selecting the catalyst, ligand, and reaction conditions, chemists can tune the reactivity to favor the formation of a single desired isomer.

Palladium-Catalyzed Cross-Coupling Reactions

Modifications of the Imidazole Nitrogen Atom

The imidazole ring contains two nitrogen atoms: a pyrrole-type nitrogen (N1) bearing a hydrogen atom, and a pyridine-type nitrogen (N3). The N-H proton is acidic and can be removed by a base, allowing the nitrogen to act as a nucleophile. This enables a variety of modifications, such as N-alkylation and N-arylation.

Functionalization at the N1 position is often the first step in a synthetic sequence, as the presence of an unprotected N-H group can interfere with subsequent cross-coupling reactions by coordinating to and deactivating the palladium catalyst.

Common N-alkylation reactions involve treating the this compound with an alkyl halide (e.g., methyl iodide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as THF or DMF. This leads to the formation of N-alkylated derivatives, for example, 4,5-Dibromo-1-methyl-1H-imidazole. The choice of base and solvent can be critical for achieving regioselectivity in related heterocyclic systems. N-arylation can also be achieved using copper-catalyzed conditions with arylboronic acids or their derivatives. These modifications not only serve as a protecting group strategy but also significantly alter the solubility and electronic properties of the molecule, influencing the reactivity of the C-Br bonds in subsequent steps.

N-Alkylation Reactions

The presence of an acidic N-H proton in this compound facilitates its N-alkylation. This reaction typically proceeds via deprotonation of the imidazole nitrogen with a suitable base, followed by nucleophilic attack on an alkylating agent. A variety of bases and solvents can be employed, with the choice often depending on the reactivity of the alkyl halide.

Commonly, bases such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) are used in polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF). For instance, the methylation of this compound to yield 4,5-dibromo-1-methyl-1H-imidazole can be achieved using methyl iodide in the presence of a base. Studies on related nitro-imidazoles have shown that heating the reaction mixture can significantly improve the yields of N-alkylated products.

The following table summarizes representative conditions for N-alkylation of imidazole derivatives, which are applicable to this compound.

| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |

| Methyl Iodide | K₂CO₃ | Acetonitrile | 60°C | Good | |

| Ethyl Bromide | K₂CO₃ | Acetonitrile | 60°C | 85 | |

| Propyl Bromide | K₂CO₃ | Acetonitrile | 60°C | 78 | |

| Isopropyl Bromide | K₂CO₃ | Acetonitrile | 60°C | 66 |

N-Arylation Reactions

N-arylation of this compound can be accomplished through transition metal-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Ullmann condensation. These methods allow for the formation of a carbon-nitrogen bond between the imidazole ring and an aryl group.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has been successfully applied to the N-arylation of various imidazole derivatives. For instance, the amination of the closely related 4-bromo-1H-imidazole has been studied, demonstrating the feasibility of this approach. The reaction typically employs a palladium catalyst, a phosphine ligand, and a base. The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine ligands often providing the best results.

The Ullmann condensation is a copper-catalyzed reaction that can also be used for the N-arylation of imidazoles. Traditional Ullmann conditions often require harsh reaction conditions, including high temperatures. However, the development of improved catalyst systems with various ligands has enabled these reactions to proceed under milder conditions.

Oxidation and Reduction Chemistry of the Imidazole Ring

Conversely, the reduction of substituted this compound derivatives has been reported. A significant reaction in this category is selective debromination . For example, in the synthesis of 4-bromo-1,2-dimethyl-1H-imidazole, the precursor 4,5-dibromo-1,2-dimethyl-1H-imidazole undergoes selective debromination. This can be achieved using reagents such as isopropyl magnesium chloride in THF at low temperatures. This selective removal of one bromine atom is a valuable synthetic tool for creating asymmetrically substituted imidazoles.

Another relevant reduction reaction involves substituents on the imidazole ring. For instance, in 2,5-dibromo-4-nitro-1H-imidazole, the nitro group can be reduced to an amino group. This transformation is typically carried out using reducing agents like zinc powder and hydrazine, or through catalytic hydrogenation. This demonstrates that functional groups on the dibrominated imidazole core can be selectively reduced without affecting the bromine atoms or the integrity of the imidazole ring.

The following table outlines conditions for the selective debromination of a 4,5-dibromo-1,2-dimethyl-1H-imidazole.

| Reagent | Solvent | Temperature | Product | Yield (%) |

| Isopropyl magnesium chloride | THF | -25°C | 4-bromo-1,2-dimethyl-1H-imidazole | 92 |

Electrophilic Aromatic Substitution Reactions on the Imidazole Core

The imidazole ring is an electron-rich aromatic system and is generally susceptible to electrophilic attack. However, in this compound, the two bromine atoms are electron-withdrawing groups that deactivate the ring towards electrophilic aromatic substitution. The substitution is expected to occur at the C2 position, as the C4 and C5 positions are already substituted.

Halogenation: Further halogenation of this compound would be expected to occur at the C2 position. However, the deactivating effect of the existing bromine atoms would likely require more forcing reaction conditions compared to the halogenation of unsubstituted imidazole.

Nitration: Nitration of imidazoles can be achieved using a mixture of nitric acid and sulfuric acid. For this compound, the introduction of a nitro group would be directed to the C2 position. The presence of two deactivating bromo substituents would make the reaction more challenging than the nitration of imidazole itself. In a related example, the bromination of 4-nitroimidazole (B12731) is directed to the 2 and 5 positions by the nitro group, yielding 2,5-dibromo-4-nitro-1H-imidazole.

Sulfonation: Sulfonation of imidazole can be carried out using fuming sulfuric acid. Similar to other electrophilic substitutions, the sulfonation of this compound would be anticipated to occur at the C2 position, although the deactivating nature of the bromine atoms would necessitate strong reaction conditions.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Specific experimental ¹H NMR data, such as chemical shifts and coupling constants for 4,5-Dibromo-1H-imidazole, were not available in the surveyed scientific literature. For a complete characterization, this data would be essential to confirm the position of the proton on the imidazole (B134444) ring.

Detailed experimental ¹³C NMR data for this compound, which would identify the chemical environments of the carbon atoms within the molecule, could not be located in the reviewed literature.

Comprehensive analysis using two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) has not been reported in the available literature for this compound. These techniques would be instrumental in confirming the connectivity between protons and carbons.

Infrared (IR) Spectroscopy for Vibrational Analysis

A detailed vibrational analysis based on the experimental Infrared (IR) spectrum of this compound is not presently available in the scientific literature. Such a spectrum would be used to identify characteristic vibrational modes of the functional groups present in the molecule, particularly the N-H and C-N stretching and bending frequencies of the imidazole ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Specific experimental data detailing the mass spectrometry fragmentation patterns of this compound could not be found in the surveyed literature. This analysis would be critical for confirming the molecular weight of 225.87 g/mol and understanding the stability of the molecular ion and its subsequent breakdown pathways under ionization.

X-ray Crystallography for Solid-State Structure Determination

The solid-state structure of this compound has been determined by single-crystal X-ray crystallography. nih.gov This technique provides definitive information about bond lengths, bond angles, and the packing of molecules in the crystal lattice. The compound crystallizes in the tetragonal space group P 4₁ 2₁ 2. nih.gov The unit cell parameters have been determined and are summarized in the table below. nih.gov

| Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Tetragonal | P 4₁ 2₁ 2 | 6.8566 | 6.8566 | 25.535 | 90 | 90 | 90 |

Table 1: Crystallographic data for this compound. nih.gov

Crystal Packing and Intermolecular Interactions

The three-dimensional arrangement of this compound in the solid state is dictated by a combination of intermolecular forces. X-ray crystallography data reveals that the compound crystallizes in the P 41 21 2 space group. nih.gov The fundamental crystal parameters are detailed in the table below.

| Crystal Parameter | Value |

|---|---|

| Hermann-Mauguin Space Group Symbol | P 41 21 2 |

| Hall Space Group Symbol | P 4abw 2nw |

| Space Group Number | 92 |

| a | 6.8566 Å |

| b | 6.8566 Å |

| c | 25.535 Å |

| α | 90° |

| β | 90° |

| γ | 90° |

The crystal packing is influenced by a network of non-covalent interactions. While specific π–π stacking interactions for this compound are not extensively detailed in available literature, related structures like 4,5-Dibromo-1-methyl-1H-imidazole exhibit such stacking, suggesting it may play a role in the packing of the parent compound. researchgate.net The primary forces governing the supramolecular assembly are hydrogen and halogen bonds.

Halogen Bonding Interactions

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. acs.org This interaction is directional and arises from a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite the covalent bond. nih.govrsc.org In this compound, the two bromine atoms are capable of participating in halogen bonding.

Studies on di- and trihaloimidazoles have demonstrated the formation of halogen and hydrogen bond architectures that can create switchable molecular chains. nih.gov The bromine atoms in this compound can form C-Br···N halogen bonds with the nitrogen atoms of neighboring molecules. This type of interaction is observed in the related compound 4,5-Dibromo-1-methyl-1H-imidazole, where Br···N distances are measured at 3.078 Å and 3.264 Å. researchgate.net These strong, directional halogen bonds, in conjunction with hydrogen bonding, create a robust and well-defined supramolecular structure. The strength of halogen bonds generally follows the trend I > Br > Cl > F. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Other Advanced Spectroscopic Techniques

Fluorescence spectroscopy measures the emission of light from a substance after it has absorbed light. Many multi-substituted imidazole derivatives are known to be fluorescent, often with emission maxima in the 450-600 nm range. bwise.kr However, the fluorescence of a molecule can be significantly affected by the presence of heavy atoms like bromine. The "heavy atom effect" can promote intersystem crossing to the triplet state, which often quenches fluorescence. Some imidazole derivatives exhibit very weak emission with quantum yields as low as 0.1–1.8%. nih.gov Specific experimental fluorescence data for this compound is not prominent in the literature, suggesting it may be a weak emitter due to this quenching effect.

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a powerful technique for characterizing the structure and dynamics of materials in the solid phase. It can provide detailed information about the local environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁵N), making it highly complementary to X-ray diffraction. For this compound, ssNMR could be used to:

Confirm the number of crystallographically independent molecules in the asymmetric unit.

Probe the precise nature of the hydrogen bonding by analyzing the chemical shifts of the protons and nitrogens involved.

Investigate the local environment around the brominated carbons.

Although specific ssNMR studies on this compound were not identified in the surveyed literature, the technique has been successfully applied to similar heterocyclic systems, such as isothiouronium salts, to confirm structures and analyze intermolecular interactions in combination with diffraction data. nih.gov

Computational Chemistry and Theoretical Investigations of 4,5 Dibromo 1h Imidazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the structural and electronic properties of organic molecules. nih.govcore.ac.uk DFT methods are used to predict a wide range of molecular properties by calculating the electron density of a system. researchgate.net For imidazole (B134444) derivatives, DFT calculations, often using functionals like B3LYP, provide a reliable balance between computational cost and accuracy for determining optimized geometries, vibrational frequencies, and electronic characteristics. uantwerpen.beresearchgate.net

DFT calculations are instrumental in elucidating the electronic landscape of 4,5-Dibromo-1H-imidazole. Key aspects of this analysis include Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) maps, and Natural Bond Orbital (NBO) analysis.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For imidazole derivatives, the HOMO is often localized on the imidazole ring and substituents, while the LUMO is distributed across the ring system. acs.org The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity. nih.gov

Molecular Electrostatic Potential (MEP): The MEP map is a valuable tool for visualizing the charge distribution on a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net For an imidazole derivative, negative potential (typically colored red) is expected around the electron-rich nitrogen atoms of the imidazole ring, indicating these are the most likely sites for electrophilic attack. researchgate.netorientjchem.org Conversely, the hydrogen atom attached to the nitrogen (N-H) would exhibit a region of positive potential (blue), highlighting its acidic character and susceptibility to nucleophilic interaction. researchgate.netorientjchem.org

Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule. researchgate.net This analysis can quantify the electron density on each atom and describe the interactions between filled and unfilled orbitals, which stabilize the molecule.

| Parameter | Description | Typical Information Gained |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability; susceptibility to electrophilic attack |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability; susceptibility to nucleophilic attack |

| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Chemical reactivity and kinetic stability |

| Dipole Moment (µ) | Measure of the overall polarity of the molecule | Information on intermolecular interactions |

| Mulliken Atomic Charges | Calculated partial charge on each atom | Insights into charge distribution and reactive sites |

| MEP Analysis | Visualization of electrostatic potential on the molecular surface | Identifies electron-rich and electron-poor regions for reactions |

DFT calculations are a reliable method for predicting the spectroscopic signatures of molecules, which can be used to interpret and validate experimental data from techniques like Infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Vibrational Spectroscopy (FT-IR and FT-Raman): Theoretical frequency calculations can predict the vibrational modes of this compound. For the related compound 4,5-Dibromo-2-phenyl-1H-imidazole, key vibrational modes are anticipated for N-H stretching (around 3400-3200 cm⁻¹), C-H bending (below 1400 cm⁻¹), and C-Br stretching in the low-frequency region (700-500 cm⁻¹). Similar vibrational modes would be expected for this compound, and DFT can provide precise frequencies and intensities that aid in the assignment of experimental spectra. nih.gov

NMR Spectroscopy: DFT can be used to calculate NMR chemical shifts (isotropic shielding values) for ¹H, ¹³C, and ¹⁵N nuclei. orientjchem.org These theoretical calculations help in assigning the peaks in experimental NMR spectra to specific atoms within the molecule, providing unambiguous structural confirmation. For instance, the calculation would predict distinct chemical shifts for the different carbon and hydrogen atoms in the imidazole ring.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Description |

|---|---|---|

| N-H Stretching | 3400 - 3200 | Stretching of the nitrogen-hydrogen bond in the imidazole ring. Often broad due to hydrogen bonding. |

| C-H Stretching | 3150 - 3100 | Stretching of the carbon-hydrogen bond at the C2 position of the imidazole ring. |

| C=N Stretching | 1650 - 1550 | Stretching vibrations of the carbon-nitrogen double bonds within the aromatic ring. |

| C=C Stretching | 1500 - 1400 | Stretching vibration of the carbon-carbon double bond in the imidazole ring. |

| C-Br Stretching | 700 - 500 | Stretching vibrations of the carbon-bromine bonds. |

DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the investigation of reaction mechanisms, transition states, and activation energies. mdpi.com For this compound, DFT could be employed to study various transformations, such as N-alkylation or palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) at the C-Br positions. A DFT modeling study on the Suzuki-Miyaura reactions of a similar compound, 4,5-dibromo-2-methylpyridazin-3(2H)-one, successfully elucidated the energetics of different reaction pathways, explaining the observed regioselectivity and the formation of byproducts. mdpi.com A similar approach could provide a mechanistic understanding of how this compound participates in such synthetic transformations, guiding the optimization of reaction conditions.

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed picture of molecular behavior, including conformational changes and intermolecular interactions in different environments (e.g., in solution). scielo.br

For a relatively rigid molecule like this compound, MD simulations are less about exploring vast conformational landscapes and more about understanding its interactions with its environment. An MD simulation could be used to:

Analyze the stability and dynamics of intermolecular hydrogen bonding between this compound molecules in a condensed phase.

Investigate the solvation structure and dynamics by simulating the molecule in a solvent like water, revealing how solvent molecules arrange around it. uantwerpen.be

If the molecule is part of a larger system (e.g., bound to a protein), MD simulations can reveal the dynamics of the binding pose and the key interactions that stabilize the complex. scielo.br

The simulation trajectories can be analyzed to identify stable states, interaction patterns, and the time-dependent behavior of the molecule that static calculations cannot capture. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. wikipedia.orgslideshare.net QSAR models are widely used in drug discovery to predict the activity of new chemical entities and to guide the design of more potent molecules. nih.govjocpr.com

A hypothetical QSAR study on derivatives of this compound would involve the following steps:

Data Set Compilation: A series of this compound analogues with experimentally measured biological activity (e.g., IC₅₀ values against a specific enzyme) would be collected.

Descriptor Calculation: For each molecule in the series, a set of numerical descriptors representing its physicochemical properties (e.g., lipophilicity, molar refractivity) and structural features (topological, electronic, geometric descriptors) would be calculated. slideshare.net

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms like Artificial Neural Networks (ANN), are used to build a mathematical model that correlates the descriptors (predictor variables) with the biological activity (response variable). nih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability. nih.gov

For imidazole-containing compounds, QSAR models have been successfully developed to predict their activities as anticancer agents and antifungal inhibitors. nih.govpku.edu.cn A validated QSAR model for this compound derivatives could provide valuable insights into the structural features that are crucial for their biological activity, thereby accelerating the lead optimization process.

Applications in Medicinal Chemistry Research and Drug Discovery

Role as a Synthetic Intermediate for Bioactive Molecules

The primary value of 4,5-Dibromo-1H-imidazole in drug discovery lies in its function as a versatile building block. The carbon-bromine bonds at the 4 and 5 positions of the imidazole (B134444) ring are amenable to various coupling reactions, such as Suzuki-Miyaura and nucleophilic substitution reactions. These chemical properties enable the attachment of different functional groups and molecular fragments, which is a crucial step in the synthesis of novel compounds with specific biological activities.

The imidazole moiety is a well-established pharmacophore in many commercial antifungal drugs, such as ketoconazole and miconazole. These agents primarily function by disrupting the synthesis of ergosterol, a vital component of the fungal cell membrane. The development of new imidazole-based derivatives is a key strategy to combat the rise of drug-resistant fungal strains. researchgate.netresearchgate.net While the imidazole ring is a core feature of these drugs, derivatives of this compound are being explored for novel applications. For instance, a boron-dipyrazolopyridine complex incorporating a 2-(this compound-2-yl) moiety has been synthesized for use in antimicrobial photodynamic therapy, an approach that uses light to activate a photosensitizer to kill pathogens.

The search for new antibacterial agents is a global health priority, and heterocyclic compounds, including imidazoles, are a rich source of potential candidates. The imidazole scaffold can be modified to create compounds that target bacterial processes. Research has shown that various substituted imidazole derivatives exhibit potent antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, 4(5)-bromo-5(4)-nitro-1H-imidazole, a closely related brominated nitroimidazole, serves as a precursor for synthesizing molecular hybrids that have been tested for antibacterial efficacy. This highlights the utility of the brominated imidazole core in generating new chemical entities for antimicrobial drug discovery.

The imidazole scaffold is a key component in a number of anticancer drugs that target various cellular pathways involved in cancer progression. This compound and its derivatives serve as important intermediates in the synthesis of potent anticancer agents, particularly kinase inhibitors.

One notable application involves the synthesis of casein kinase (CK2) inhibitors. The derivative 4,5,6,7-tetrabromo-1H-benzimidazole (TBBi), a structurally related compound, is a known inhibitor of CK2, a protein kinase that is often overactive in cancer cells and promotes tumor growth. Furthermore, a derivative of this compound, specifically 4,5-dibromo-1,2-dimethyl-1H-imidazole, is a crucial intermediate that is subsequently debrominated to form a key building block for a casein kinase δ/ε inhibitor developed for anticancer therapy.

Research has also led to the synthesis of novel 1H-imidazole [4,5-f] phenanthroline derivatives, such as a compound named IPM714. This molecule has demonstrated selective inhibitory activity against colorectal cancer (CRC) cells. Studies showed that IPM714 could induce apoptosis and arrest the cell cycle in HCT116 and SW480 cancer cell lines, indicating its potential as a therapeutic candidate for CRC.

| Compound | Cancer Cell Line | Activity (IC50) |

| IPM714 | HCT116 (Colorectal) | 1.74 μM |

| IPM714 | SW480 (Colorectal) | 2.0 μM |

This table displays the half-maximal inhibitory concentration (IC50) of the derivative IPM714 against two colorectal cancer cell lines.

Helminth infections remain a significant health problem in many parts of the world. The imidazole ring is the core structure of several widely used anthelmintic drugs, such as albendazole and mebendazole. Consequently, the synthesis of new imidazole derivatives is an active area of research for discovering new treatments. Studies on various 2-substituted-4,5-diphenyl imidazoles have shown that some of these compounds exhibit significant anthelmintic activity, in some cases greater than that of standard drugs like albendazole and piperazine citrate. While these findings underscore the importance of the imidazole scaffold, the specific use of this compound as a direct starting material for the synthesis of these particular anthelmintic agents is not prominently documented in the available research.

Mechanism of Action Studies of Derivatives

Understanding how a drug molecule works at a cellular level is fundamental to its development. For derivatives synthesized from this compound, mechanism of action studies often focus on how these molecules interact with and inhibit specific enzymes that are critical for the survival of pathogens or cancer cells.

Many bioactive imidazole derivatives exert their therapeutic effects by inhibiting key enzymes.

Antifungal Action: Azole-based antifungal agents function by inhibiting the enzyme lanosterol 14α-demethylase, a cytochrome P450 enzyme essential for the biosynthesis of ergosterol. researchgate.net The inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death. The imidazole ring of these drugs coordinates with the heme iron atom in the enzyme's active site, blocking its normal function.

Anticancer Action: In the context of cancer, imidazole derivatives have been designed to inhibit various protein kinases, which are enzymes that regulate cell growth, proliferation, and survival. As mentioned, derivatives of this compound are used to synthesize inhibitors of casein kinase. Additionally, the anticancer compound IPM714 is believed to exert its effects by suppressing the PI3K/AKT/mTOR signaling pathway, a critical pathway that is often dysregulated in cancer and controls cell proliferation and apoptosis. Molecular docking studies have supported the hypothesis that IPM714 binds to and inhibits key kinases within this pathway.

Receptor Binding Mechanisms

The this compound nucleus is a key component of various synthetic and natural products that exhibit specific interactions with biological receptors. Derivatives based on this and related imidazole scaffolds have been shown to bind to a range of protein targets, functioning as agonists or antagonists.

For instance, research into imidazole analogues has led to the development of potent and selective agonists for the Cannabinoid 2 (CB2) receptor. A series of 2,4-diphenyl-1H-imidazole analogs demonstrated high functional selectivity for human CB2 receptors, which are involved in modulating inflammatory and neuropathic pain nih.gov.

More directly related to the dibrominated scaffold, synthetic analogues of the marine sponge alkaloid oroidin, which features the this compound core, have been identified as inhibitors of Heat shock protein 90 (Hsp90) nih.gov. These compounds are believed to exert their effects by targeting the ATP-binding site of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in viral replication and cancer progression nih.gov. The structural similarity between the ATP-binding site of Hsp90 and that of bacterial DNA gyrase guided the identification of these compounds as Hsp90 binders nih.gov.

Furthermore, related heterocyclic systems like imidazo[4,5-b]pyridine derivatives have been investigated as potential antagonists for biological receptors such as angiotensin II (AT₁) and thromboxane A₂ nih.gov. This highlights the versatility of the broader imidazole family in targeting diverse receptor types.

Interaction with Biomolecules

Derivatives of this compound engage with a variety of essential biomolecules, including enzymes, proteins, and nucleic acids, through multiple interaction modes. The imidazole ring itself is a key pharmacophore, capable of forming specific, targeted interactions.

Enzyme Inhibition: The imidazole nucleus is a well-documented inhibitor of metalloenzymes. In a notable example, novel imidazole-based compounds were designed as inhibitors of Heme Oxygenase-1 (HO-1), an enzyme implicated in cancer cell survival. Molecular modeling and biochemical assays confirmed that the imidazole moiety interacts directly with the iron atom of the enzyme's heme group, leading to inhibition mdpi.com. The fundamental ability of the imidazole ring to interact with enzyme active sites is further demonstrated by studies showing it acts as a partial competitive inhibitor of GH1 β-glucosidase by binding within the catalytic pocket nih.gov.

Protein Binding: Beyond enzyme active sites, imidazole derivatives bind to other proteins. Analogues of the natural product oroidin have been shown to bind to the molecular chaperone Hsp90, disrupting its function nih.gov. In other studies, imidazole terpyridine-derived metal complexes demonstrated the ability to interact with the transport protein bovine serum albumin (BSA), leading to significant changes in the protein's secondary structure rsc.org.

Nucleic Acid Interaction: The interaction of imidazole-containing compounds with DNA has also been explored. Studies on bivalent imidazole compounds show they can bind to DNA, with the degree of interaction depending on hydrophobic and charge-pairing forces nih.gov. Metal complexes incorporating imidazole ligands have been found to bind to Calf thymus DNA (ctDNA) through different modes, including coordinate binding to DNA bases and intercalation, and can even induce DNA cleavage rsc.org.

Pharmacological Property Optimization through Structural Modification

The this compound scaffold serves as a versatile template for structural modification aimed at optimizing pharmacological properties. Through systematic chemical synthesis, researchers can fine-tune the activity, selectivity, and pharmacokinetic profiles of lead compounds derived from this core. This process is often guided by Structure-Activity Relationship (SAR) studies.

A clear example of this optimization process is the development of 2,4-diphenyl-1H-imidazole analogs as CB2 receptor agonists. By synthesizing a series of related compounds and evaluating their activity, researchers established a robust SAR, identifying the specific structural features required for potent and selective agonism at the CB2 receptor nih.gov.

Similarly, the natural marine alkaloid oroidin, containing the this compound moiety, served as a starting point for optimization. A screening of 157 synthetic analogues of oroidin led to the identification of four compounds with selective inhibitory activity against the Hepatitis C virus (HCV) replicon nih.gov. This demonstrates how a natural product scaffold can be systematically modified to yield derivatives with improved and highly specific biological activity.

The overarching goal of such modifications is to enhance the desired therapeutic effect while minimizing off-target interactions. Quantitative structure-activity relationship (QSAR) models are often employed to understand how changes in molecular descriptors relate to biological activity, providing a rational basis for the design of new, more potent analogues mdpi.com. The success of these efforts often depends on balancing factors like target affinity, selectivity, and broader physicochemical properties that influence drug-likeness mdpi.com.

Investigation of Biological Activity in Specific Systems

Derivatives built upon the this compound and related imidazole frameworks have been evaluated for a wide range of biological activities in various in vitro systems, demonstrating their potential as anticancer, antiviral, and antibacterial agents.

Antiproliferative and Cytotoxic Activity: Numerous studies have focused on the anticancer potential of imidazole derivatives. Substituted 2,4,5-triphenyl-1H-imidazole derivatives were tested against human non-small cell lung carcinoma (A549) cell lines, with several compounds showing significant growth inhibitory effects imedpub.com. One particular compound, 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol, was identified as a promising inhibitor of cancer cell growth imedpub.com. In other research, imidazole terpyridine metal complexes were found to exhibit potential cytotoxicity against the same A549 lung cancer cell line rsc.org. A broader screening of 2,4,5-trisubstituted imidazole derivatives identified molecules with antiproliferative activity against six different cancerous cell lines mdpi.com.

Antiviral Activity: The this compound core is central to compounds with notable antiviral properties. Synthetic analogues of the marine alkaloid oroidin were found to selectively inhibit the replicon of the Hepatitis C virus (HCV) with IC₅₀ values in the low micromolar range nih.gov. The mechanism of this activity was linked to the inhibition of the host cell chaperone protein Hsp90, which is essential for viral replication nih.gov.

Antibacterial Activity: The imidazole scaffold is also a promising basis for the development of new antibacterial agents. A series of 4,5-diphenyl-imidazol-2-thiol derivatives were synthesized and evaluated for their activity against both gram-positive and gram-negative bacteria. This screening identified a compound that was particularly potent against Staphylococcus aureus scirp.org.

Enzyme Inhibition: Beyond cellular systems, the activity of imidazole derivatives has been investigated at the molecular level. Various 2,4,5-trisubstituted imidazoles have been screened as potential inhibitors of enzymes such as xanthine oxidase and acetylcholinesterase, demonstrating the broad utility of this chemical class in targeting specific enzymatic pathways mdpi.com.

Summary of Biological Activities and Targets for Imidazole Derivatives

| Imidazole Derivative Class | Biological Target/System | Observed Activity | Reference |

|---|---|---|---|

| Oroidin Analogues (contain this compound core) | Hsp90 (Heat shock protein 90) | Inhibition of ATP-binding site | nih.gov |

| Oroidin Analogues | Hepatitis C Virus (HCV) Replicon | Antiviral; selective inhibition | nih.gov |

| 2,4-Diphenyl-1H-imidazole Analogues | Cannabinoid 2 (CB2) Receptor | Agonist activity | nih.gov |

| Synthetic Imidazole-based Compounds | Heme Oxygenase-1 (HO-1) | Enzyme inhibition via heme iron binding | mdpi.com |

| 2,4,5-Triphenyl-1H-imidazole Derivatives | A549 Human Lung Carcinoma Cells | Antiproliferative / Cytotoxic | imedpub.com |

| Imidazole Terpyridine Metal Complexes | DNA and Bovine Serum Albumin | Binding and structural modification | rsc.org |

| 4,5-Diphenyl-imidazol-2-thiol Derivatives | Staphylococcus aureus | Antibacterial | scirp.org |

| 2,4,5-Trisubstituted Imidazoles | Xanthine Oxidase / Acetylcholinesterase | Enzyme inhibition | mdpi.com |

Applications in Materials Science Research

Development of Functional Materials

The incorporation of the 4,5-dibromo-1H-imidazole unit into different material structures has enabled the development of functional materials with specific, engineered characteristics. The enhanced properties of these materials are often a direct consequence of the dibrominated imidazole (B134444) core, leading to their use in a wide range of applications.

Integrating this compound into polymer chains is a known method for imparting advantageous properties to the resulting materials. It can be utilized as a monomer or a modifying agent to introduce bromine atoms into the polymer's structure, which can improve the thermal stability and flame retardancy of the polymer. The imidazole ring itself is also known to contribute to enhanced mechanical strength and chemical resistance in polymers.

Due to its significant bromine content, this compound is an effective component in flame retardant formulations. When included in materials, it can interfere with the combustion process. During a fire, it releases bromine radicals that disrupt the radical chain reactions sustaining the flame, thereby slowing or preventing combustion. This property is leveraged in various polymers and textiles to comply with strict fire safety regulations. Recent research has focused on developing non-toxic, water-based, and scalable flame-retardant coatings for textiles like cotton. sciencedaily.com The primary mechanisms of action for many modern flame retardants involve forming a protective char layer and the release of non-combustible gases. nih.govepitoanyag.org.hu

Table 1: Performance of an Imidazole-Based Flame Retardant Curing Agent in Epoxy Resins

| Property | Value | Unit |

|---|---|---|

| Limiting Oxygen Index (LOI) | 38.4 | % |

| UL-94 Rating | V-0 | - |

| Total Heat Release | 48 | MJm⁻² |

| Peak Heat Release Rate | 435 | KWm⁻² |

| Char Yield at 800°C | 35 | % |

This table showcases the effective flame retardant properties imparted by a novel bio-based, latent imidazole compound when used as a curing agent for epoxy resins. Data sourced from researchgate.net.

The imidazole ring within this compound can be a fundamental part of a chromophore in dye molecules. quinoline-thiophene.com Chemical alterations to the imidazole ring can adjust the molecule's electronic properties, leading to changes in its color and other optical characteristics. quinoline-thiophene.com Research has explored the use of derivatives in applications like organic light-emitting diodes (OLEDs) and as fluorescent probes. Studies on chromophores featuring 4,5-dicyanoimidazole embedded within poly(methyl methacrylate) (PMMA) matrices have demonstrated their potential for photoinduced absorption and birefringence, which are key properties for optical materials. acs.org

Supramolecular Chemistry and Self-Assembly

The this compound molecule is well-suited for supramolecular chemistry due to its structural features. It contains both a hydrogen bond donor (the N-H group) and an acceptor (the lone pair on the second nitrogen atom), and its bromine atoms can participate in halogen bonding. mdpi.com These characteristics allow it to form organized, self-assembled structures through a network of hydrogen and halogen bonds. ijres.orgnih.gov Such self-assembly can result in the formation of gels, liquid crystals, and other intricate supramolecular architectures with potential uses in molecular recognition and catalysis. The imidazole ring is a component in many biological molecules and can engage in various noncovalent interactions to form supramolecular entities. mdpi.com

Coordination Chemistry and Metal-Organic Frameworks

Table 2: Properties of an Imidazole-Functionalized Metal-Organic Framework (HBU-168)

| Property | Observation |

|---|---|

| Structure | Two-dimensional MOF |

| Stability | Good stability in water, acidic (pH=4), and alkaline (pH=9) solutions |

| Luminescence | Ligand-based luminescence with a blue shift due to coordination effects |

| Sensing Application | Selective and sensitive detection of nitroaromatic compounds, specifically picric acid |

This table summarizes the key characteristics of HBU-168, a MOF synthesized with an imidazole-based ligand, highlighting its stability and potential for fluorescence-based detection. Data sourced from researchgate.net.

Broader Impact and Future Research Directions

Comparative Studies with Related Halogenated Heterocycles

The chemical landscape of halogenated heterocycles is vast, with each compound offering a unique profile of reactivity and biological activity. Comparative studies are essential to understand the specific advantages and potential applications of 4,5-Dibromo-1H-imidazole in relation to its analogs.

Halogenated imidazoles, including mono-, di-, and tri-substituted derivatives, are important synthons for creating diverse and pharmacologically active derivatives. The position and number of halogen atoms significantly influence the molecule's electronic properties and reactivity. For instance, in the synthesis of more complex molecules, selective reactions at one of the bromine atoms in this compound, while leaving the other intact, is a key strategic advantage.

In comparison to other dihalogenated imidazoles, such as 2,4-dibromo-1-methyl-5-nitro-1H-imidazole, which is used to synthesize antibacterial and antiparasitic agents, this compound offers different substitution patterns for medicinal chemistry explorations. The reactivity can also be compared to brominated pyridines, like 5-bromopyridine-2,3-diamine, which serves as a precursor for imidazo[4,5-b]pyridine derivatives with antimicrobial properties. The choice between these starting materials often depends on the desired final structure and the specific biological target.

The table below provides a comparative overview of this compound and other related halogenated heterocycles, highlighting their utility as synthetic intermediates.

| Compound | Key Features | Primary Application as Intermediate | Reference |

|---|---|---|---|

| This compound | Two reactive bromine atoms on adjacent carbons. | Precursor for marine natural product analogs and pharmacologically active compounds. | |

| 2,5-Dibromo-4-nitro-1H-imidazole | Bromine atoms at distant positions, activated by a nitro group. | Key building block for nitroimidazole drugs. | |

| 5-Bromo-2-methyl-1H-imidazole | Single bromine atom, allowing for selective functionalization. | Intermediate in the synthesis of active pharmaceutical ingredients, though methylation can lead to isomeric mixtures. | |